molecular formula C5H6Cl4O2 B035052 2,2,2-Trichloro-1,1-dimethylethyl chloroformate CAS No. 66270-36-8

2,2,2-Trichloro-1,1-dimethylethyl chloroformate

Cat. No. B035052
CAS RN: 66270-36-8
M. Wt: 239.9 g/mol
InChI Key: GMELMFSDPDSXOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate involves reactions that are sensitive to solvent nucleophilicity and ionizing abilities. The kinetic studies of its solvolyses in various solvents have been well-correlated using the extended Grunwald-Winstein equation, suggesting a bimolecular reaction mechanism likely assisted by general-base catalysis (Koh, Kang, & Kevill, 2010).

Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate has been explored through techniques like vibrational spectroscopy and quantum chemical calculations. It exhibits conformational properties with Cs symmetry and a synperiplanar orientation of the C-O single bond relative to the C=O double bond, indicating a single conformational form (Arce, Della Védova, Downs, Parsons, & Romano, 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including solvolysis in different solvents, which are influenced by solvent properties and nucleophilicity. The formation of di-(2,2,2-trichloroethyl)-carbonate as a byproduct in reactions with potassium carbonate and bicarbonate highlights its reactivity under specific conditions (He & Brossi, 1990).

Physical Properties Analysis

The physical properties of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate, such as its solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. These properties are determined by its molecular structure and conformation, which have been studied through experimental and theoretical methods (Gil, Tuttolomondo, Blomeyer, Reuter, Mitzel, & Altabef, 2016).

Scientific Research Applications

  • Synthesis of Phosphites and Phosphorochloridites : It is utilized in synthesizing bis(2,2,2-trichloro-1,1-dimethylethyl) hydrogen phosphite and bis(2,2,2-trichloro-1,1-dimethylethyl) phosphorochloridite (Arbuzov et al., 1966).

  • Cleavage of Protective Groups : It is involved in the cleavage of the 2,2,2-trichloro-1,1-dimethylethoxycarbonyl protective group for amino and hydroxy functions using specific chemical reactions (Lehnhoff et al., 1991).

  • Generation of 1,2-Dichloro-3,3-Dimethylcyclopropene : This chemical plays a role in generating 1,2-dichloro-3,3-dimethylcyclopropene, which can be used as a source for other chemical compounds (Baird & Hussain, 1989).

  • Field-Effect Mobilities in Poly(3-hexylthiophene) : Research indicates that 1,2,4-trichlorobenzene, a related compound, can significantly improve field-effect mobilities in poly(3-hexylthiophene) field-effect transistors (Chang et al., 2004).

  • Optical Device Applications : A synthesized compound containing this chemical shows potential for optical device applications such as optical limiters due to its ability to switch from saturable absorption to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).

  • Reaction with Acrylic Acid : It reacts with acrylic acid to form specific compounds useful in further chemical processes (Eliseenkov et al., 1966).

  • Gas Chromatographic Analysis of Amines : This chemical is used in the gas chromatographic analysis of amines, with the choice of pH and chloroformate ester affecting the analysis (Ahnfelt et al., 1982).

  • Preparation and Rearrangement of Alkyl Phenyl Phosphonites : It is used in the preparation and rearrangement of alkyl phenyl 2,2,2-trichloro-1,1-dimethylethyl phosphonites (Khairullin & Sobchuk, 1965).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is considered a very toxic hazardous material . The compound is also classified as a Dangerous Good for transport and may be subject to additional shipping charges .

properties

IUPAC Name

(1,1,1-trichloro-2-methylpropan-2-yl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl4O2/c1-4(2,5(7,8)9)11-3(6)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELMFSDPDSXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216473
Record name 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
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Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1,1-dimethylethyl chloroformate

CAS RN

66270-36-8
Record name 2,2,2-Trichloro-1,1-dimethylethyl carbonochloridate
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Record name 2,2,2-Trichloro-tert-butyl chloroformate
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Record name 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
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Record name 2,2,2-trichloro-1,1-dimethylethyl chloroformate
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Record name 2,2,2-TRICHLORO-TERT-BUTYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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